molecular formula C25H31NO5 B2478037 2S,4R-Sacubitril CAS No. 2307668-79-5

2S,4R-Sacubitril

Cat. No.: B2478037
CAS No.: 2307668-79-5
M. Wt: 425.525
InChI Key: KEXUXKNARJSTMZ-CZCIXBEGSA-N
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Description

2S,4R-Sacubitril is a chiral compound and a neprilysin inhibitor. It is commonly used in combination with valsartan, an angiotensin receptor blocker, to treat heart failure. This combination is marketed under the brand name Entresto. Sacubitril works by inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides, which play a crucial role in regulating blood pressure and fluid balance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2S,4R-Sacubitril involves multiple steps, starting from readily available starting materials. One of the synthetic routes includes the hydrolysis of a precursor compound in the presence of a base and a solvent to form the desired product . The process can be optimized to produce a crystalline form of sacubitril, which is more stable and easier to handle .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 2S,4R-Sacubitril undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its activation and metabolism in the body .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include bases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are carefully controlled to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound include its active metabolite, LBQ657, which is responsible for its therapeutic effects. Other products may include various intermediates and by-products formed during the synthesis and metabolism .

Scientific Research Applications

2S,4R-Sacubitril has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying chiral synthesis and reaction mechanisms. In biology and medicine, it is extensively studied for its role in treating heart failure and its effects on cardiovascular health . In the pharmaceutical industry, it is used in the development of combination therapies for heart failure .

Mechanism of Action

2S,4R-Sacubitril is a prodrug that is activated to its active form, LBQ657, by de-ethylation via esterases. LBQ657 inhibits neprilysin, an enzyme that degrades natriuretic peptides such as atrial natriuretic peptide and brain natriuretic peptide. These peptides are involved in reducing blood volume and blood pressure by promoting natriuresis and diuresis. By inhibiting neprilysin, this compound increases the levels of these peptides, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

2S,4R-Sacubitril is unique compared to other neprilysin inhibitors due to its specific chiral configuration and its use in combination with valsartan. Similar compounds include other neprilysin inhibitors and angiotensin receptor blockers, such as enalapril and lisinopril. the combination of this compound with valsartan provides a synergistic effect, making it more effective in treating heart failure compared to other single-agent therapies .

Properties

IUPAC Name

4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-2-methyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO5/c1-4-31-25(30)18(3)14-22(26-23(27)15-17(2)24(28)29)16-19-10-12-21(13-11-19)20-8-6-5-7-9-20/h5-13,17-18,22H,4,14-16H2,1-3H3,(H,26,27)(H,28,29)/t17?,18-,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXUXKNARJSTMZ-CZCIXBEGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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